molecular formula C8H6F3NO5S B1430436 2-Methyl-3-nitrophenyl trifluoromethanesulphonate CAS No. 1446016-49-4

2-Methyl-3-nitrophenyl trifluoromethanesulphonate

Cat. No.: B1430436
CAS No.: 1446016-49-4
M. Wt: 285.2 g/mol
InChI Key: RRSCNISMYHCNPO-UHFFFAOYSA-N
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Description

“2-Methyl-3-nitrophenyl trifluoromethanesulphonate” is a chemical compound with the CAS Number: 1446016-49-4 . Its molecular weight is 285.2 . The IUPAC name for this compound is 2-methyl-3-nitrophenyl trifluoromethanesulfonate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3NO5S/c1-5-6 (12 (13)14)3-2-4-7 (5)17-18 (15,16)8 (9,10)11/h2-4H,1H3 .

Safety and Hazards

The compound has a GHS05 pictogram, with the signal word “Danger”. It has hazard statement H314, and precautionary statements P271, P260, and P280 .

Mechanism of Action

Target of Action

It is known to be a potent methylating agent , which suggests that it could interact with a wide range of biological molecules, including proteins, nucleic acids, and small organic compounds.

Mode of Action

As a methylating agent, 2-Methyl-3-nitrophenyl trifluoromethanesulphonate can donate a methyl group to its target molecules . This methylation can alter the properties of the target molecule, potentially affecting its function, stability, or interactions with other molecules.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it methylates . Methylation can have a wide range of effects, from altering protein function to regulating gene expression. Therefore, the results of this compound’s action could be diverse and context-dependent.

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound . For example, the pH and temperature of the environment could affect the compound’s stability and reactivity. Additionally, the presence of other molecules could influence its efficacy by competing for the same targets.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO5S/c1-5-6(12(13)14)3-2-4-7(5)17-18(15,16)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCNISMYHCNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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